molecular formula C19H21ClN2O4S B2540521 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922023-53-8

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2540521
CAS No.: 922023-53-8
M. Wt: 408.9
InChI Key: PPADSSSMQIWJDT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex synthetic organic compound provided for research and development purposes. This benzoxazepinone-sulfonamide derivative features a unique molecular architecture comprising a tetrahydrobenzo[b][1,4]oxazepin-4-one core structure substituted with trimethyl groups and linked to a (3-chlorophenyl)methanesulfonamide moiety. Compounds within this structural class have demonstrated significant research potential across multiple domains, particularly in medicinal chemistry and pharmacology. The structural characteristics of this molecule, including its sulfonamide group and chlorophenyl substitution, suggest potential bioactivity relevant to pharmaceutical development. Sulfonamide-containing compounds are widely investigated for their diverse therapeutic applications, particularly as antibacterial agents and enzyme inhibitors. The molecular framework resembles scaffolds studied in various pharmacological contexts, though specific binding affinities and mechanisms of action for this exact compound require further investigation. This product is offered with a guaranteed purity of 95%+ and is intended solely for research applications by qualified laboratory professionals. It is supplied with comprehensive analytical data to ensure batch-to-batch consistency and molecular identity verification. Handle this material according to laboratory safety protocols using appropriate personal protective equipment. This compound is designated For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, human consumption, or any other unauthorized use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-8-7-15(10-16(17)22(3)18(19)23)21-27(24,25)11-13-5-4-6-14(20)9-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPADSSSMQIWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H21ClN2O4SC_{19}H_{21}ClN_{2}O_{4}S and a molecular weight of approximately 408.9 g/mol. Its structure features a benzo[b][1,4]oxazepin ring system along with a methanesulfonamide group.

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₂O₄S
Molecular Weight408.9 g/mol
CAS Number921903-84-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, influencing several biochemical pathways that could be relevant in therapeutic contexts.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating various sulfonamide derivatives found that modifications to the sulfonamide moiety can significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Preliminary assessments indicate that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of this compound remains to be elucidated through targeted assays.
  • Enzyme Inhibition : Research on related compounds has shown that they can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory effects.

Comparative Analysis with Similar Compounds

To better understand the biological potential of 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamideModerate antibacterial activity
N-(3,3,5-trimethyl-4-oxo-2H-benzoxazepin-7-yl)propane-1-sulfonamidePotential enzyme inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the sulfonamide and heterocyclic chemical space. Below is a detailed analysis based on the evidence provided and inferred structural parallels:

Core Heterocyclic Scaffold

  • Target Compound: The benzo[b][1,4]oxazepine core combines benzofused oxazepine rings, which may enhance metabolic stability compared to simpler heterocycles.
  • Pyrazole Derivatives (e.g., ) : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature a pyrazole ring. Pyrazoles are smaller, more rigid, and often used in agrochemicals and antimicrobials. However, their reduced ring size may limit binding affinity compared to polycyclic systems like benzo-oxazepines .

Substituent Analysis

Feature Target Compound Compound (Pyrazole Derivative)
Aromatic Substituent 3-Chlorophenyl 3-Chlorophenylsulfanyl
Functional Groups Methanesulfonamide Sulfanyl (S–), trifluoromethyl, aldehyde
Electron Effects Electron-withdrawing Cl enhances stability Sulfanyl provides electron-rich S atom for reactivity
Bioavailability Methanesulfonamide improves solubility Aldehyde may reduce metabolic stability

Research Findings and Data Gaps

While direct pharmacological data for the target compound is unavailable, structural comparisons suggest:

Enhanced Stability: The benzo-oxazepine core may confer greater metabolic stability than pyrazole or quinoline derivatives.

Target Selectivity : The methanesulfonamide group could favor interactions with serine proteases or bacterial dihydropteroate synthase, as seen in other sulfonamides .

Synthetic Challenges : The multi-substituted oxazepine core likely requires complex synthetic routes, contrasting with the simpler pyrazole synthesis in .

Proposed Research Directions

  • Activity Screening : Prioritize assays against kinase or antimicrobial targets.
  • ADMET Profiling : Evaluate solubility, permeability, and toxicity relative to pyrazole-based analogs.

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